molecular formula C9H13NO3 B12309386 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis

2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis

Cat. No.: B12309386
M. Wt: 183.20 g/mol
InChI Key: RLMDDKLJTIBXGL-UHFFFAOYSA-N
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Description

2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, is a heterocyclic organic compound with significant biological and chemical importance. It is a derivative of indole, a structure known for its presence in many natural and synthetic molecules with diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination and catalytic hydrogenation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including antihypertensive and anticancer properties.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13)

InChI Key

RLMDDKLJTIBXGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(=O)NC2C1)C(=O)O

Origin of Product

United States

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